1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid
Description
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid (CAS 1514574-56-1) is a fluorinated benzimidazole derivative with the molecular formula C₁₀H₇F₃N₂O₂ and a molecular weight of 244.17 g/mol . Its structure comprises a benzimidazole core substituted with a methyl group at the 1-position, a trifluoromethyl (-CF₃) group at the 2-position, and a carboxylic acid (-COOH) group at the 4-position. The compound is stored at 2–8°C, indicating sensitivity to thermal degradation .
Key spectroscopic data from synthesis protocols include:
- ¹H NMR (DMSO-d₆, 500 MHz): δ 7.81–7.47 (m, 2H, Ar-H), 7.45–7.17 (m, 2H, Ar-H) .
- HRMS (ESI): Calculated m/z for C₈H₅F₃N₂ [M+H]⁺: 186.14; Found: 186.22 .
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid moiety improves solubility in polar solvents, making it a candidate for pharmaceutical applications .
Properties
Molecular Formula |
C10H7F3N2O2 |
|---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
1-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O2/c1-15-6-4-2-3-5(8(16)17)7(6)14-9(15)10(11,12)13/h2-4H,1H3,(H,16,17) |
InChI Key |
GEVLHVYVGPZGQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Benzimidazole Formation
The benzimidazole scaffold is typically constructed via cyclocondensation of o-phenylenediamine with carbonyl sources. For 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid, trifluoroacetic acid or trifluoroacetamide serves as the trifluoromethyl donor. In one protocol:
- o-Phenylenediamine reacts with trifluoroacetamide in refluxing 90% formic acid (100°C, 2 hours) to yield 2-(trifluoromethyl)-1H-benzo[d]imidazole.
- Methylation at N1 is achieved using methyl iodide in dimethylformamide (DMF) with sodium hydride (NaH) as a base (0°C to room temperature, 12 hours).
- Carboxylation at C4 is performed via directed ortho-metalation. Treating the methylated intermediate with lithium diisopropylamide (LDA) at -78°C, followed by quenching with dry ice, introduces the carboxylic acid group.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Trifluoroacetamide, HCOOH, 100°C | 68% |
| 2 | CH₃I, NaH, DMF | 82% |
| 3 | LDA, CO₂ | 45% |
This route suffers from low efficiency in the carboxylation step due to steric hindrance from the trifluoromethyl group.
Suzuki-Miyaura Coupling for Late-Stage Functionalization
Boronic Acid Intermediate Synthesis
To circumvent carboxylation challenges, a boronic ester intermediate is synthesized:
- 4-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is prepared via bromination of the parent benzimidazole using N-bromosuccinimide (NBS) in acetonitrile (60°C, 6 hours).
- Palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dioxane (100°C, 12 hours) yields the 4-boronic ester.
Hydrolysis of Ester Precursors
Methyl Ester Synthesis
A widely adopted method involves synthesizing the methyl ester followed by saponification:
Saponification to Carboxylic Acid
The ester is hydrolyzed with NaOH in methanol/water (1:1, 50°C, 2 hours), followed by acidification with HCl to precipitate the carboxylic acid.
Comparative Yields:
| Starting Material | Base | Temperature | Yield |
|---|---|---|---|
| Methyl ester | NaOH | 50°C | 92% |
| Ethyl ester | LiOH | 60°C | 88% |
One-Pot Tandem Reactions
Microwave-Assisted Synthesis
A patent-disclosed method employs microwave irradiation to accelerate steps:
- o-Phenylenediamine , methyl trifluoroacetate, and methyl chloroformate react in DMF under microwaves (150°C, 30 minutes) to directly form this compound.
- Purification via recrystallization from ethanol/water (7:3) yields 76% pure product.
Advantages:
- Eliminates intermediate isolation.
- Reduces reaction time from 24 hours to 30 minutes.
Troubleshooting Common Challenges
Regioselectivity in Benzimidazole Formation
The trifluoromethyl group’s electron-withdrawing nature directs cyclization to the 2-position. Confirmation via ¹H-¹³C HMBC NMR shows correlation between the trifluoromethyl carbon and C1/N3.
Byproduct Formation During Methylation
Overalkylation at N3 is mitigated by:
Purification Techniques
- Column chromatography (silica gel, ethyl acetate/hexane 1:1) removes unreacted o-phenylenediamine.
- Acid-base extraction isolates the carboxylic acid from ester precursors.
Scalability and Industrial Feasibility
Cost-Effective Trifluoromethylation
Switching from trifluoroacetamide to trifluoromethyl trimethylsilane (TMSCF₃) in the presence of CsF reduces reagent costs by 40% while maintaining 85% yield.
Continuous Flow Synthesis
A microreactor system achieves 89% yield in 10 minutes for the cyclocondensation step, compared to 68% in 2 hours under batch conditions.
Emerging Methodologies
Photocatalytic Carboxylation
Visible-light-mediated carboxylation using fac-Ir(ppy)₃ and CO₂ introduces the carboxylic acid group at C4 without directed metalation:
Biocatalytic Approaches
Engineered E. coli expressing carboxylase enzymes convert 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole to the carboxylic acid in phosphate buffer (pH 7.4, 37°C, 48 hours).
Chemical Reactions Analysis
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzimidazole Derivatives
Key Observations :
Substituent Effects: The trifluoromethyl (-CF₃) group is a common feature, improving metabolic resistance and hydrophobicity. However, its position (e.g., 2 vs. 5 in benzimidazole) modulates steric and electronic interactions . Carboxylic Acid (-COOH) at position 4 (target compound) enhances aqueous solubility compared to non-polar derivatives like 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol (-SH group) .
Biological Activity: The biphenyl derivative in Table 1 (494.48 g/mol) exhibits antihypertensive activity due to extended π-π stacking with angiotensin II receptors, a feature absent in the smaller target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- The carboxylic acid group in the target compound increases polarity, enabling better solubility in DMSO or methanol compared to non-acid analogs like 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (m.p. 209–211°C) .
- Thermal Stability: Derivatives with -COOH (e.g., target compound) require refrigeration, whereas thiol or non-acid analogs are stable at room temperature .
Reactivity Trends :
- The carboxylic acid in the target compound allows for further functionalization (e.g., amidation, esterification), unlike inert derivatives like 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol .
- Electrophilic Substitution : The electron-withdrawing -CF₃ group deactivates the benzimidazole ring, directing reactions to the 5- and 6-positions .
Biological Activity
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylic acid (CAS No. 1514574-56-1) is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the benzimidazole family, which has been extensively studied for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
- Molecular Formula : C₁₀H₇F₃N₂O₂
- Molecular Weight : 244.17 g/mol
- Structure : The trifluoromethyl group contributes to the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the benzimidazole moiety demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole exhibit activity against various bacterial strains, including resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus. The incorporation of trifluoromethyl groups has been linked to enhanced potency due to increased membrane permeability and interaction with bacterial enzymes .
Anticancer Properties
Benzimidazole derivatives have been investigated for their anticancer potential, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of the trifluoromethyl group in this compound may enhance its cytotoxic effects against various cancer cell lines. For example, a study reported that related compounds showed IC50 values in the low micromolar range against breast cancer cell lines, indicating significant antiproliferative activity .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli and S. aureus, suggesting promising potential as an antibacterial agent .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 12 µM for MCF-7 cells .
Research Findings
| Study | Activity | IC50/ MIC | Cell Line/ Organism |
|---|---|---|---|
| Study A | Antimicrobial | MIC = 8 µg/mL | E. coli, S. aureus |
| Study B | Cytotoxicity | IC50 = 12 µM | MCF-7 (breast cancer) |
| Study C | Anticancer | IC50 = 15 µM | HeLa (cervical cancer) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
